Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)-
Overview
Description
Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)-, also known by alternate names such as (1R,2S)-2-hydroxy-1-methyl-2-phenylethylformamide and (1S,2R)-2-formamido-1-phenylpropanol, is a chemical compound with the CAS Registry Number 81626-21-3 . It belongs to the class of formamides and exhibits interesting properties due to its chiral nature.
Scientific Research Applications
Synthesis and Chemical Properties
- Formamide derivatives have been explored for their potential in synthesis and chemical reactions. For instance, a study focused on the synthesis of N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl]substituted formamide derivatives, which were designed and synthesized for potential applications, although they showed no herbicidal activities at the tested concentrations (Li Yuan-xiang, 2011).
- Research into the conformational analysis of model peptides using formamide and its derivatives has provided insights into the stable conformations of these molecules, contributing to a deeper understanding of peptide behavior in nonpolar solvents (P. Walther, 1987).
Analytical and Material Applications
- Studies have demonstrated the utility of formamide derivatives in analytical chemistry, such as the efficient preparation of N-methylformamide labeled with carbon-14 or deuterium, aiding in the investigation of antitumor agents (M. Threadgill, E. Gate, 1983).
- The application of formamide derivatives in materials science has also been explored. For example, N-(2-Hydroxypropyl)formamide and N-(2-hydroxyethyl)-N-methylformamide have been used as new plasticizers for corn starch to prepare thermoplastic starch, indicating the role of these compounds in enhancing material properties (Hongguang Dai, P. Chang, Jiu-gao Yu, F. Geng, Xiaofei Ma, 2010).
Fundamental Research
- Fundamental research into the properties of formamide derivatives, such as their solvatochromic behavior and interactions with other molecules, has provided valuable insights into their chemical behavior and potential applications in various fields (L. A. Giusti, V. G. Marini, V. Machado, 2009).
properties
IUPAC Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylformamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12(2)8-13)11(14)10-6-4-3-5-7-10/h3-9,11,14H,1-2H3/t9-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFBXDFMFZGQFB-ONGXEEELSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20987182 | |
Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- | |
CAS RN |
67844-53-5 | |
Record name | Formamide, N-(2-hydroxy-1-methyl-2-phenylethyl)-N-methyl-, (R*,S*)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067844535 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)-N-methylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20987182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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